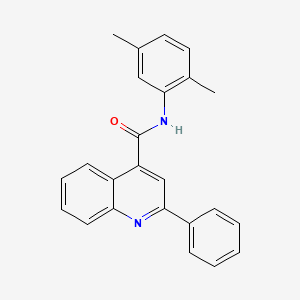
5-(1,3-benzodioxol-5-ylmethylene)-2-imino-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-benzodioxol-5-ylmethylene)-2-imino-1,3-thiazolidin-4-one, also known as Methylene Blue, is a synthetic organic compound that has been used for over a century in various medical and scientific applications. Methylene Blue is a dye that is widely used in the laboratory for staining biological samples and as an indicator in chemical reactions. Over the years, Methylene Blue has been studied extensively for its potential therapeutic applications, and it has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
5-(1,3-benzodioxol-5-ylmethylene)-2-imino-1,3-thiazolidin-4-one Blue works through a variety of mechanisms, including inhibition of mitochondrial dysfunction and oxidative stress, enhancement of mitochondrial function, and inhibition of protein aggregation. It has also been found to have neuroprotective effects and to enhance cognitive function.
Biochemical and Physiological Effects:
This compound Blue has been found to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. It has also been found to have neuroprotective effects and to enhance cognitive function. This compound Blue has been studied for its potential therapeutic applications in a variety of conditions, including neurodegenerative diseases, cancer, and sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(1,3-benzodioxol-5-ylmethylene)-2-imino-1,3-thiazolidin-4-one Blue is its versatility as a staining agent and indicator in chemical reactions. It is also relatively inexpensive and readily available. However, it does have some limitations, including potential toxicity at high doses and the need for careful handling due to its staining properties.
Direcciones Futuras
There are a number of potential future directions for research on 5-(1,3-benzodioxol-5-ylmethylene)-2-imino-1,3-thiazolidin-4-one Blue. One area of interest is its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Other areas of interest include its potential use in cancer therapy and as a treatment for sepsis. Additionally, further research is needed to fully understand the mechanisms of action of this compound Blue and to explore its potential applications in other areas of medicine and science.
Métodos De Síntesis
5-(1,3-benzodioxol-5-ylmethylene)-2-imino-1,3-thiazolidin-4-one Blue is synthesized through a multistep process that involves the reaction of 3,4-methylenedioxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with sodium hydroxide. The final product is purified by recrystallization.
Aplicaciones Científicas De Investigación
5-(1,3-benzodioxol-5-ylmethylene)-2-imino-1,3-thiazolidin-4-one Blue has been used extensively in the laboratory for staining biological samples, particularly in histology and microbiology. It is also used as an indicator in chemical reactions. In recent years, this compound Blue has gained attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(5Z)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c12-11-13-10(14)9(17-11)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H2,12,13,14)/b9-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPIFFCNKDHNMZ-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{3-[(1,4-dithiepan-6-ylamino)methyl]pyrrolidin-1-yl}-2-methylpyridazin-3(2H)-one](/img/structure/B6044065.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(3-methoxypropanoyl)piperidine](/img/structure/B6044070.png)
![ethyl 4-(aminocarbonyl)-5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B6044078.png)


![2-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044101.png)
![(1R*,2R*,4R*)-N-{[2-(diethylamino)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6044103.png)
![3-{[3-(hydroxymethyl)-3-(2-phenoxyethyl)-1-piperidinyl]carbonyl}-2H-chromen-2-one](/img/structure/B6044108.png)
![1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-propoxypiperidine](/img/structure/B6044118.png)
![2-(4-methoxybenzyl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6044123.png)
![2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone](/img/structure/B6044140.png)
![4-(3,4-dihydroxyphenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6044143.png)
![ethyl 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6044144.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6044150.png)
